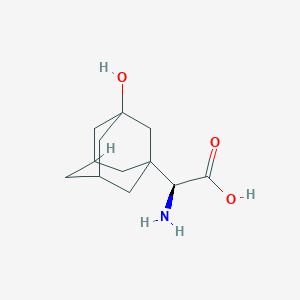

(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid

概要

説明

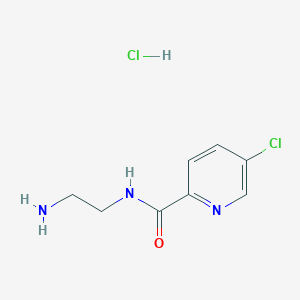

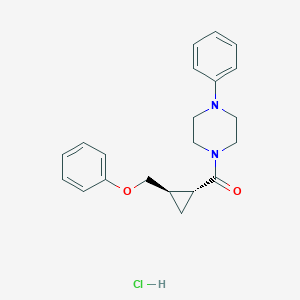

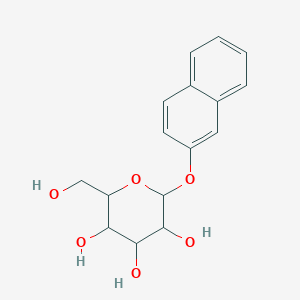

“(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid” is a chemical compound with the CAS Number: 709031-29-8. It has a molecular weight of 225.29 and its IUPAC name is (S)-2-amino-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO3/c13-9(10(14)15)11-2-7-1-8(3-11)5-12(16,4-7)6-11/h7-9,16H,1-6,13H2,(H,14,15)/t7?,8?,9-,11?,12?/m1/s1 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere, at 2-8°C. The compound has a density of 1.3±0.1 g/cm3, a boiling point of 375.3±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C .科学的研究の応用

Synthesis of Unsaturated Adamantane Derivatives

Adamantane derivatives, including those with a 3-hydroxyadamantan-1-yl group, are important in the synthesis of unsaturated adamantane derivatives . These compounds are highly reactive, making them useful as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Quantum-Chemical Calculations

The electronic structure of adamantane derivatives, including those with a 3-hydroxyadamantan-1-yl group, can be investigated using quantum-chemical calculations . These calculations can also help elucidate the mechanisms for their chemical and catalytic transformations .

Synthesis of 1,3-Bis (3-R-adamantan-1-yl)acetones

The compound “(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid” can be used in the synthesis of 1,3-Bis (3-R-adamantan-1-yl)acetones . These acetones are key intermediate products in the synthesis of sterically hindered olefins and 1,2-dialkylcyclopropenones , which are widely used for the preparation of cyclopropenium salts and vinylcyclopropenes .

Self-Acylation

The self-acylation of 2-(3-hydroxyadamantan-1-yl)acetic acid, promoted by TfOH/TFAA, has been extensively researched . This process provides an efficient method of synthesis of symmetrical functionally substituted 1,3-bis(3-R-adamantan-1-yl)acetones .

5. Adamantylation of Carbon and Nitrogen Nucleophiles The resulting 1,3-bis(3-hydroxyadamantan-1-yl)propan-2-one from the self-acylation of 2-(3-hydroxyadamantan-1-yl)acetic acid can be used for adamantylation of carbon and nitrogen nucleophiles . This provides an efficient method of synthesis of symmetrical functionally substituted 1,3-bis(3-R-adamantan-1-yl)acetones .

Organic Synthesis Applications

1,3-DHA, a compound related to “(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid”, has been extensively researched for its organic synthesis applications . The opening of strained intra-framework bonds under the impact of various-type reagents directly produces 1,3-disubstituted adamantane derivatives in essentially quantitative yield .

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

将来の方向性

特性

IUPAC Name |

(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c13-9(10(14)15)11-2-7-1-8(3-11)5-12(16,4-7)6-11/h7-9,16H,1-6,13H2,(H,14,15)/t7?,8?,9-,11?,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFWFAZCJJJYCE-WNMKMJAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3(CC1CC(C2)(C3)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437544 | |

| Record name | 3-Hydroxy-1-adamantyl-D-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid | |

CAS RN |

709031-29-8 | |

| Record name | 3-Hydroxy-1-adamantyl-D-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main differences between the two synthesis methods for (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid described in the research papers?

A1: The two research papers present distinct approaches to synthesizing (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid:

Q2: What are the potential benefits of using the novel PDH mutant for the synthesis of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid?

A2: The utilization of the engineered PDH mutant offers several advantages over existing methods:

- High Enantioselectivity []: The mutant exhibits exceptional enantioselectivity, yielding the desired (S)-enantiomer of the (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid with greater than 99.9% enantiomeric excess. This high purity is crucial for pharmaceutical applications.

- Increased Efficiency []: The mutant enzyme demonstrates enhanced catalytic activity, enabling a faster reaction rate and achieving high yields (95%) within a shorter timeframe (12 hours). This efficiency translates to reduced production costs and increased scalability.

- Improved Stability []: The PDH mutant exhibits increased thermal stability compared to the wild-type enzyme. This property allows for reactions to be conducted at higher temperatures, potentially further accelerating the reaction rate and improving process efficiency.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide](/img/structure/B22616.png)

![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)